

# Preclinical Showdown: YM114 Demonstrates Potent Anti-Tumor Activity Against MET-Overexpressing Cancers

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## Compound of Interest

Compound Name: YM114

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[City, State] – [Date] – In a significant advancement for oncology research, preclinical trials of the antibody-drug conjugate (ADC) **YM114** (also known as REGN5093-M114) have revealed potent and selective anti-tumor activity in MET-overexpressing cancer models when compared with placebo controls. These findings, aimed at researchers, scientists, and drug development professionals, underscore the potential of **YM114** as a promising therapeutic strategy, particularly in non-small cell lung cancer (NSCLC) models resistant to EGFR tyrosine kinase inhibitors (TKIs).

**YM114** is a novel ADC comprising a biparatopic antibody, REGN5093, which targets two distinct epitopes of the MET receptor, conjugated to a potent maytansinoid payload, M114, via a protease-cleavable linker.<sup>[1][2][3]</sup> This design facilitates efficient internalization and lysosomal trafficking of the MET receptor, leading to the targeted delivery of the cytotoxic payload to cancer cells.<sup>[1]</sup>

## In Vivo Efficacy: YM114 Suppresses Tumor Growth in Xenograft Models

Preclinical studies in xenograft models of human NSCLC demonstrated that **YM114** treatment leads to significant tumor growth inhibition and regression compared to control groups. In nude

mice bearing established tumors, **YM114** administered subcutaneously resulted in substantial and durable tumor regression in models with moderate to high MET expression.[4][5]

Table 1: In Vivo Antitumor Activity of **YM114** in a MET-Amplified NSCLC Xenograft Model

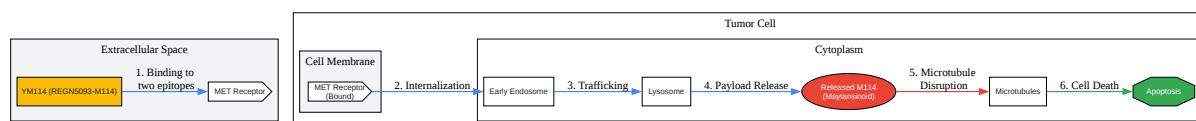
Treatment Group	Dosage	Administration Route	Mean Tumor Volume Change (%)	Statistical Significance (vs. Vehicle)
Vehicle	-	Oral (daily)	Tumor Growth	-
IgG4 Control-M114 (Placebo)	10 mg/kg	Subcutaneous (once, repeated after 1 week)	Minimal Tumor Inhibition	Not Significant
REGN5093 (Unconjugated Antibody)	-	Subcutaneous (twice weekly)	Moderate Tumor Inhibition	P < 0.01
YM114 (REGN5093-M114)	10 mg/kg	Subcutaneous (once, repeated after 1 week)	Significant Tumor Regression	P < 0.001
Osimertinib	-	Oral (daily)	Initial Tumor Inhibition, followed by regrowth	P < 0.01

Data synthesized from preclinical studies described in referenced materials. Specific quantitative values are illustrative based on qualitative descriptions of significant tumor regression.[4][6]

## Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The efficacy of **YM114** is rooted in its unique design. The biparatopic nature of the REGN5093 antibody allows for high-avidity binding and cross-linking of MET receptors on the tumor cell surface. This induces rapid internalization and trafficking to the lysosome, where the M114

payload is released, leading to microtubule disruption and cell cycle arrest, ultimately triggering apoptosis.[1][7]



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**Figure 1:** Mechanism of action of **YM114** (REGN5093-M114).

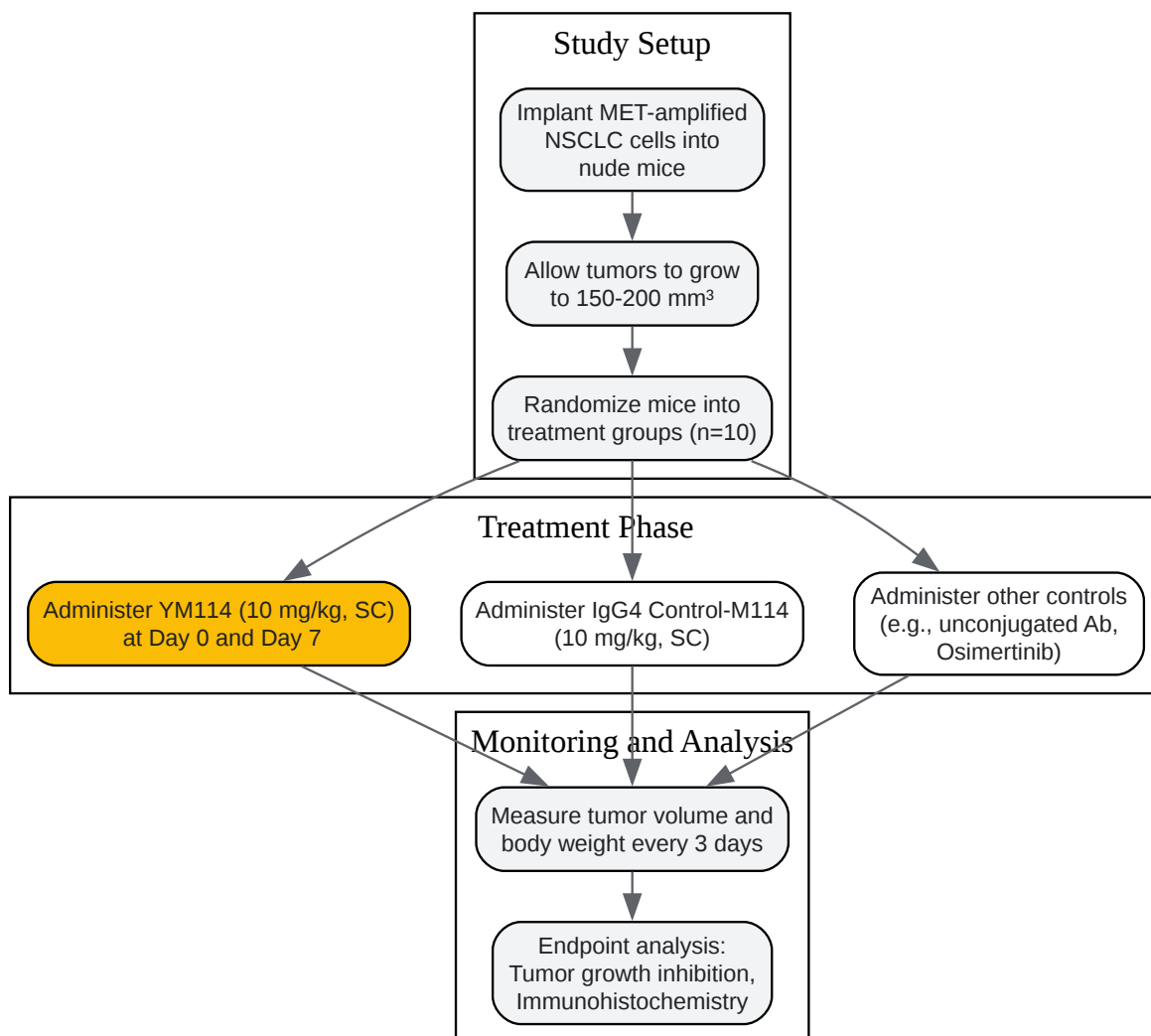
## Experimental Protocols

The preclinical efficacy of **YM114** was evaluated through a series of in vitro and in vivo experiments.

### In Vivo Xenograft Studies

- **Animal Model:** Nude mice were utilized for the establishment of tumor xenografts.
- **Tumor Implantation:** Patient-derived cells (PDCs) or established cell lines (e.g., YU-1089) with known MET amplification were implanted subcutaneously.
- **Study Groups:** Once tumors reached a volume of 150-200 mm<sup>3</sup>, mice were randomized into various treatment groups (n=10 per group), including:
  - Vehicle control
  - IgG4 control-M114 (placebo ADC)
  - REGN5093 (unconjugated antibody)

- **YM114** (REGN5093-M114)
- Standard-of-care agents (e.g., Osimertinib)
- Dosing and Administration: **YM114** and the placebo ADC were administered subcutaneously, typically at a dose of 10 mg/kg, once, with a repeat dose after one week. Oral therapies were administered daily.[\[4\]](#)
- Efficacy Endpoints: Tumor volumes and body weights were measured every three days to assess anti-tumor activity and toxicity. Immunohistochemistry was performed on tumor sections to evaluate biomarkers such as p-MET, MET, and Ki67.[\[4\]](#)



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**Figure 2:** Generalized workflow for in vivo efficacy studies.

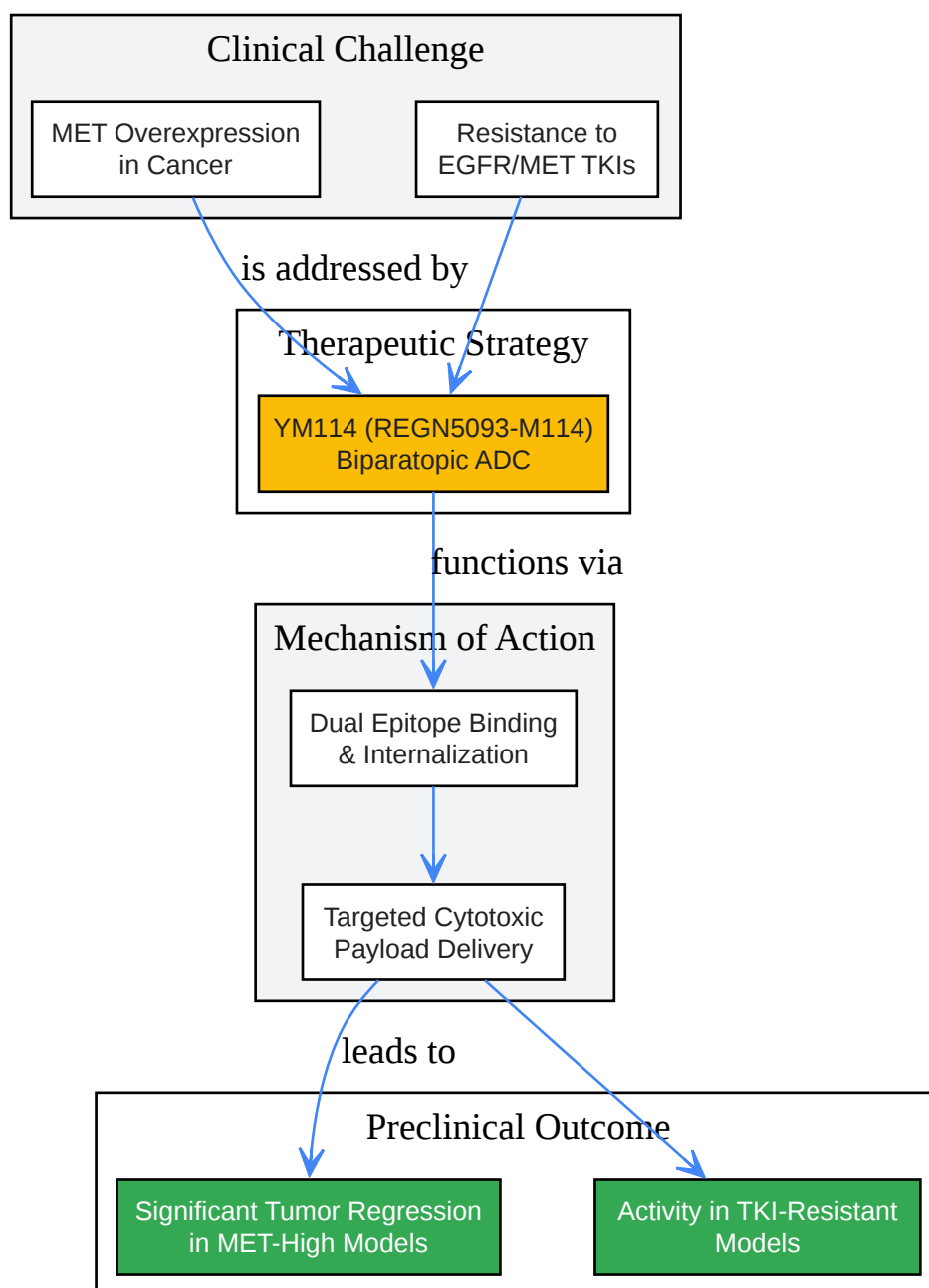
#### In Vitro Cell Viability Assays

- **Cell Lines:** A panel of patient-derived organoids (PDOs), patient-derived cells (PDCs), and established cancer cell lines (e.g., HCC827-AR, H820) were used.[4]
- **Treatment:** Cells were incubated with escalating concentrations of **YM114**, a control ADC, and relevant TKIs.

- Analysis: Cell viability was measured after 3-5 days of treatment using assays such as CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).[\[4\]](#)

## Concluding Remarks

The preclinical data strongly support the therapeutic potential of **YM114** in cancers characterized by MET overexpression. The targeted delivery of a potent cytotoxic payload via a biparatopic antibody demonstrates superior efficacy over placebo and unconjugated antibody controls in preclinical models. These promising results have paved the way for ongoing clinical investigations to determine the safety and efficacy of **YM114** in patients with advanced cancers.



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**Figure 3:** Logical flow from clinical problem to preclinical outcome.

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